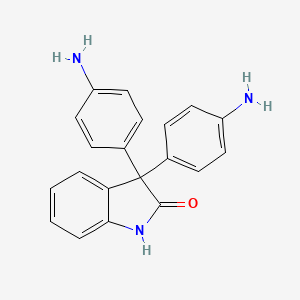
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one, also known as BIQ, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. BIQ is a heterocyclic compound that belongs to the family of indoles, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The exact mechanism of action of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and DNA. For example, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to bind to the DNA minor groove and induce DNA damage, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit antimicrobial activity against various pathogenic bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis and availability. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be synthesized in large quantities with high purity, which makes it suitable for various applications. However, one of the limitations of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is its low solubility in water, which may limit its use in certain experiments. In addition, the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of novel 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one derivatives with improved solubility and biological activity. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. Furthermore, the potential applications of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in nanotechnology and materials science warrant further investigation. Overall, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is a promising compound with diverse applications in various fields, and further research is needed to fully understand its potential.
合成法
The synthesis of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-nitroaniline with isatin in the presence of a reducing agent such as iron powder. The reaction proceeds through a cascade of steps involving reduction, cyclization, and deprotection to yield 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. The yield of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reducing agent used.
科学的研究の応用
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In materials science, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a building block for the synthesis of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. In nanotechnology, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a precursor for the synthesis of fluorescent nanoparticles and quantum dots.
特性
IUPAC Name |
3,3-bis(4-aminophenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)23-19(20)24/h1-12H,21-22H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNDQSCIUXMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![1-(3-chlorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5036467.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)
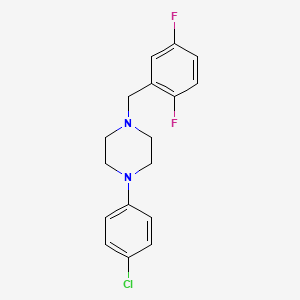
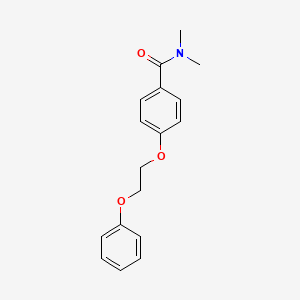
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)
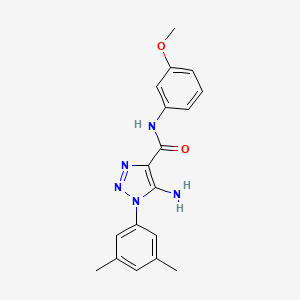
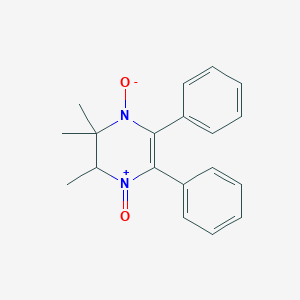
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)